

DK419: A Technical Guide to a Novel Niclosamide Derivative for Oncology Research

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Compound of Interest

Compound Name: DK419

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For Researchers, Scientists, and Drug Development Professionals

Abstract

DK419, a derivative of the well-known antihelmintic drug Niclosamide, has emerged as a promising agent in oncology research, particularly for colorectal cancer (CRC).[1][2] This technical guide provides a comprehensive overview of **DK419**, detailing its mechanism of action as a potent inhibitor of the Wnt/ β -catenin signaling pathway, its effects on cellular metabolism, and its preclinical efficacy in both in vitro and in vivo models.[1][2] By presenting key quantitative data, detailed experimental protocols, and visual representations of its molecular interactions, this document aims to equip researchers and drug development professionals with the critical information needed to evaluate and potentially advance **DK419** as a therapeutic candidate.

Introduction: The Rationale for Niclosamide Derivatives

Niclosamide, an FDA-approved drug, has garnered significant interest for its anticancer properties due to its ability to modulate multiple signaling pathways implicated in cancer, including Wnt/ β -catenin, mTORC1, STAT3, and NF- κ B.[3][4][5][6] However, its clinical application in oncology has been hampered by poor bioavailability and solubility.[7][8] This has spurred the development of Niclosamide derivatives with improved pharmacokinetic profiles.[7][8] **DK419** was designed with a 1H-benzo[d]imidazole-4-carboxamide substructure to enhance

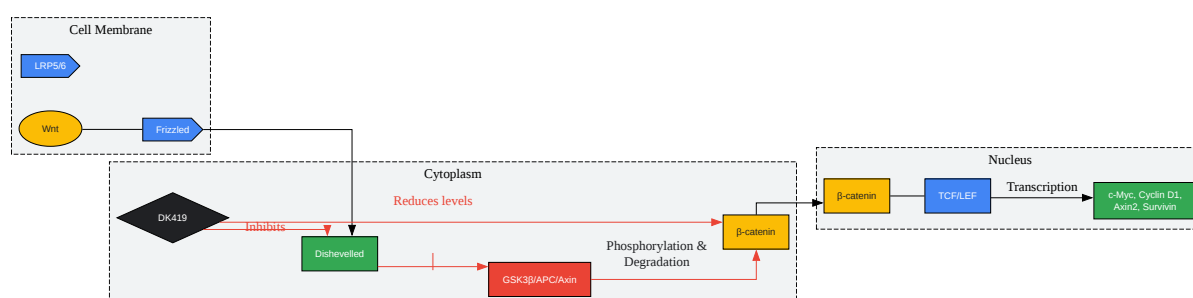
its pharmacokinetic properties while retaining the multifunctional activity of its parent compound.[2]

Mechanism of Action: Potent Inhibition of Wnt/ β -catenin Signaling

Dysregulation of the Wnt/ β -catenin signaling pathway is a critical driver in over 93% of colorectal cancers, making it a prime target for therapeutic intervention.[1] **DK419** has been identified as a potent inhibitor of this pathway.[1][2][9]

Downregulation of Key Pathway Components

DK419 effectively reduces the cytosolic levels of key proteins in the Wnt/ β -catenin pathway. In CRC cell lines with mutations in this pathway (HCT-116 and SW-480) and in patient-derived CRC tumor cells (CRC-240), treatment with **DK419** leads to a marked decrease in the protein levels of Axin2, β -catenin, c-Myc, Cyclin D1, and Survivin.[1][9]



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Figure 1: Simplified Wnt/ β -catenin signaling pathway and points of inhibition by **DK419**.

Effects on Cellular Metabolism

Similar to Niclosamide, **DK419** impacts cellular metabolism by altering mitochondrial function.

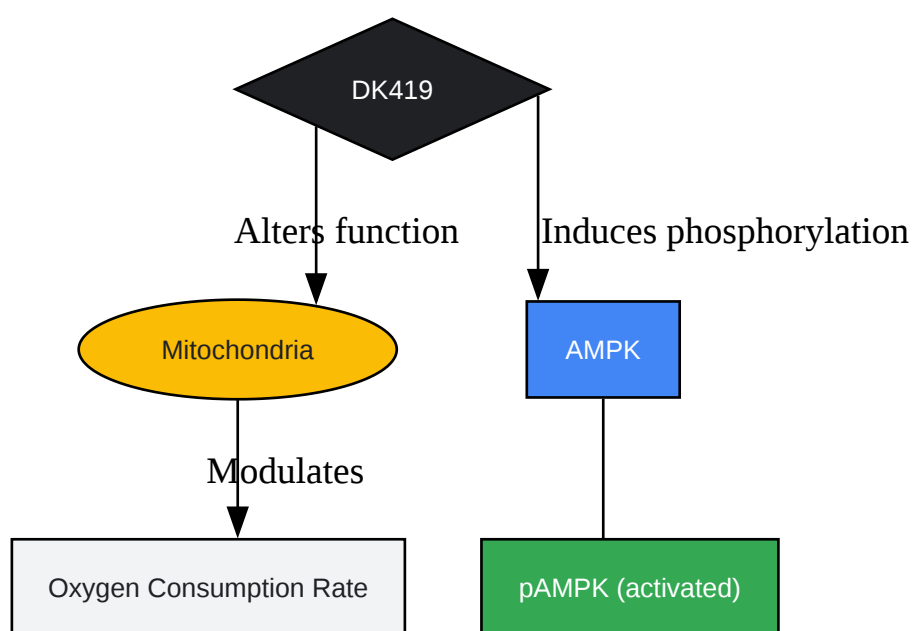
[1][2]

Alteration of Oxygen Consumption Rate

In CCD841Co colonic cells, **DK419** at a concentration of 1 μ M was shown to increase and then decrease the oxygen consumption rate (OCR) over time, as measured by a Seahorse XFp analyzer.[1] This effect is consistent with the inhibition of the spare respiratory capacity of mitochondria.[1]

Induction of pAMPK

Treatment of CCD841Co colonic cells with **DK419** for 2 hours resulted in the induction of phosphorylated AMP-activated protein kinase (pAMPK), indicating an impact on the cellular energy sensing pathway.[1][9]



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Figure 2: Overview of the metabolic effects of **DK419**.

Preclinical Efficacy: Quantitative Data

DK419 has demonstrated potent anti-proliferative activity in various colorectal cancer cell lines and significant tumor growth inhibition in a patient-derived xenograft (PDX) model.

In Vitro Efficacy

The inhibitory concentration (IC₅₀) values of **DK419** for Wnt/ β -catenin signaling and cell proliferation highlight its potency compared to Niclosamide.

Assay	Agent	Cell Line / Condition	IC ₅₀ (μ M)	Reference
Wnt/ β -catenin Signaling (TOPFlash)	DK419	Wnt3A-stimulated	0.19 \pm 0.08	[1]
Niclosamide	Wnt3A-stimulated	0.45 \pm 0.14	[1]	
Cell Proliferation (MTS Assay)	DK419	HCT-116	0.36	[1]
SW-480	0.21	[1]		
SW-620	0.16	[1]		
HT-29	0.07	[1]		
DLD-1	0.11	[1]		
RKO	0.12	[1]		
Niclosamide	HCT-116	2.39	[1]	
SW-480	0.35	[1]		
SW-620	0.28	[1]		
HT-29	0.11	[1]		
DLD-1	0.35	[1]		
RKO	0.20	[1]		

In Vivo Efficacy

In a patient-derived tumor mouse xenograft model using CRC240 PDX tumors, orally administered **DK419** demonstrated significant tumor growth inhibition.

Treatment Group	Dose	Tumor Growth Inhibition	Effect on Body Weight	Reference
Vehicle Control	-	-	No significant change	[1]
DK419	1 mg/kg (2.4 μ moles/kg), oral, once daily	Significant inhibition compared to vehicle	No significant change	[1]
Niclosamide	72 mg/kg (220 μ mole/kg), oral, once daily	Similar inhibition to DK419	No significant change	[1]

Notably, **DK419** achieved a similar level of tumor growth inhibition as Niclosamide at approximately 1/90th the molar dose, underscoring its improved potency and/or bioavailability. [\[1\]](#)

Pharmacokinetics

Pharmacokinetic studies in adult mice revealed that **DK419** has good plasma exposure when dosed orally.[\[1\]](#)[\[2\]](#)

Parameter	DK419 (1 mg/kg, oral)	Niclosamide (200 mg/kg, oral)*	Reference
Tmax (h)	5.85	0.51	[1]
Cmax (μM)	1.79	2.73	[1]
t1/2 - elimination (h)	10.8	3.1	[1]
AUCinf (h·μg/mL per kg BW)	16.3	1.02	[1]
Niclosamide data is from a separate reference for comparison.			

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of **DK419**.

Wnt/β-catenin TOPFlash Reporter Assay

- Objective: To quantify the inhibition of Wnt/β-catenin gene transcription.
- Methodology:
 - Cells are co-transfected with a TCF/LEF-responsive luciferase reporter (TOPFlash) and a control reporter plasmid.
 - Cells are stimulated with Wnt3A conditioned media to activate the Wnt/β-catenin pathway.
 - Cells are treated with varying concentrations of **DK419** or Niclosamide.
 - Luciferase activity is measured and normalized to the control reporter activity.
 - IC50 values are calculated from the dose-response curves.[1]

Western Blot Analysis

- Objective: To determine the effect of **DK419** on the protein levels of Wnt/ β -catenin target genes and pAMPK.
- Methodology:
 - CRC cell lines (HCT-116, SW-480) or patient-derived CRC-240 cells are treated with **DK419** or Niclosamide for a specified duration (e.g., 2 hours for pAMPK).[\[1\]](#)[\[9\]](#)
 - Whole-cell lysates are prepared, and protein concentrations are determined.
 - Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
 - The membrane is blocked and then incubated with primary antibodies against Axin2, β -catenin, c-Myc, Cyclin D1, Survivin, pAMPK, and a loading control (e.g., β -actin).
 - The membrane is then incubated with a corresponding secondary antibody.
 - Protein bands are visualized using an appropriate detection system.[\[1\]](#)

Cell Proliferation (MTS) Assay

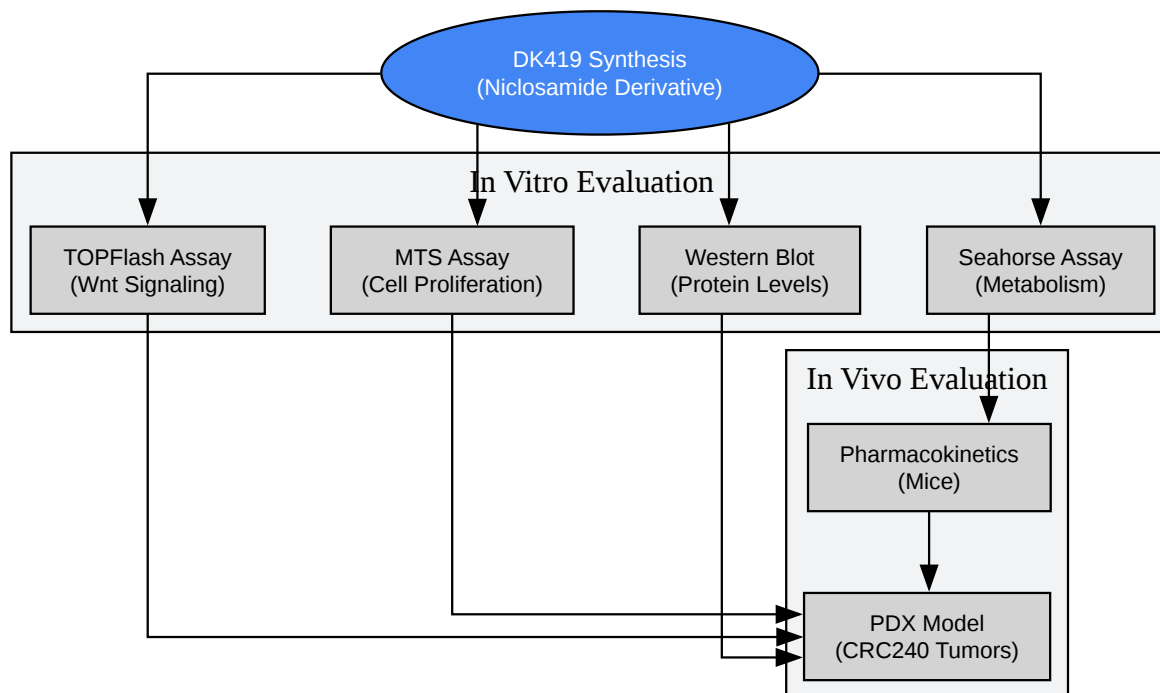
- Objective: To assess the effect of **DK419** on the proliferation of CRC tumor cell lines.
- Methodology:
 - CRC cells are seeded in 96-well plates and allowed to attach overnight.
 - Cells are treated with a range of concentrations of **DK419** or Niclosamide.
 - After a specified incubation period (e.g., 72 hours), an MTS reagent is added to each well.
 - The absorbance is measured at a specific wavelength to determine the number of viable cells.
 - IC50 values are calculated based on the dose-response curves.[\[1\]](#)

Oxygen Consumption Rate (OCR) Measurement

- Objective: To measure the effect of **DK419** on mitochondrial respiration.
- Methodology:
 - CCD841Co colonic cells are seeded in a Seahorse XFp cell culture microplate.
 - The cells are treated with **DK419**, Niclosamide, or a vehicle control (DMSO).
 - OCR is measured under basal conditions using a Seahorse XFp analyzer.
 - Control compounds (Oligomycin, FCCP, Rotenone & Antimycin A) are added sequentially to assess different parameters of mitochondrial function.[\[1\]](#)

In Vivo Patient-Derived Xenograft (PDX) Model

- Objective: To evaluate the in vivo antitumor efficacy of **DK419**.
- Methodology:
 - NOD/SCID mice are implanted with patient-derived CRC240 tumors.
 - Once tumors reach a specified volume, mice are randomized into treatment groups (vehicle, **DK419**, Niclosamide).
 - Drugs are administered orally once a day at the specified doses.
 - Tumor volume and mouse body weight are measured regularly throughout the study.
 - At the end of the study, tumors are excised for analysis of Wnt target gene protein levels by Western blot.[\[1\]](#)



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Figure 3: Logical workflow for the preclinical evaluation of **DK419**.

Conclusion and Future Directions

DK419 is a promising Niclosamide derivative with multifunctional activity and improved pharmacokinetic properties.[1][2] Its potent inhibition of the Wnt/ β -catenin signaling pathway, coupled with its effects on cellular metabolism, translates to significant anti-proliferative and tumor growth inhibitory effects in preclinical models of colorectal cancer.[1] The data presented in this guide suggests that **DK419** warrants further investigation as a potential therapeutic agent for CRC and other diseases where Niclosamide has shown functional activity. Future research should focus on comprehensive toxicity studies, exploration of its efficacy in other cancer types driven by Wnt signaling, and potential combination therapies to enhance its antitumor activity.

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